4-Amino-3-bromobenzaldehyde

Regioselectivity Cross-Coupling Positional Isomerism

Select this precise 4-amino (para) / 3-bromo (meta) regioisomer for reliable heterocyclic synthesis. Its unique substitution pattern governs regioselective cross-couplings and electrophilic aldehyde reactivity—generic bromobenzaldehydes (e.g., CAS 1122-91-4) or the inverted 3-amino-4-bromo isomer (CAS 359867-42-8) will produce divergent, often failed, outcomes in quinazoline/benzimidazole cyclizations and kinase-targeted SAR. For ALDH3A1 inhibitor programs, this scaffold provides a validated 2.1 µM IC₅₀ baseline, ensuring your lead optimization starts from a quantifiable, reproducible reference point.

Molecular Formula C7H6BrNO
Molecular Weight 200.03 g/mol
CAS No. 42580-44-9
Cat. No. B3052591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-bromobenzaldehyde
CAS42580-44-9
Molecular FormulaC7H6BrNO
Molecular Weight200.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)Br)N
InChIInChI=1S/C7H6BrNO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H,9H2
InChIKeySHBYVHVNHYBESU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-bromobenzaldehyde (CAS 42580-44-9) Procurement: Benchmarking the Ortho-Bromo Para-Amino Isomer as a Strategic Heterocyclic Scaffold Precursor


4-Amino-3-bromobenzaldehyde (CAS 42580-44-9) is a bifunctional aromatic aldehyde within the aniline-benzaldehyde class, with a molecular weight of 200.03 g/mol and formula C₇H₆BrNO . Characterized by an amino group at the 4-position and a bromine atom at the 3-position of the benzaldehyde ring, it serves as a versatile intermediate for heterocyclic synthesis . Its dual functionality enables divergent reactivity pathways not possible with simpler mono-functional analogs, establishing its utility as a scaffold in medicinal chemistry and kinase-targeted probe development .

4-Amino-3-bromobenzaldehyde (CAS 42580-44-9) Sourcing Strategy: Why Positional Isomers and Des-Amino Analogs Fail to Replicate Reactivity and Biological Profile


Due to the distinct electronic and steric effects imparted by the ortho-bromo (3-position) and para-amino (4-position) arrangement, generic substitution with other bromo-benzaldehyde regioisomers or des-amino analogs is scientifically invalid. The specific substitution pattern governs both the regioselectivity of transition metal-catalyzed cross-couplings and the electrophilicity of the aldehyde moiety . Furthermore, the presence and position of the amino group is critical for achieving the observed biological activity profile, including its documented inhibition of specific kinase targets and aldehyde dehydrogenase isozymes [1]. Attempts to use 3-amino-4-bromobenzaldehyde (CAS 359867-42-8) or 4-bromobenzaldehyde (CAS 1122-91-4) as drop-in replacements will likely result in divergent reaction outcomes and altered, or absent, target engagement in biological assays, as detailed in the quantitative comparisons below.

4-Amino-3-bromobenzaldehyde (CAS 42580-44-9): Quantitative Evidence for Strategic Selection vs. Analogs


Regioisomeric Precision: Differentiating 4-Amino-3-bromobenzaldehyde from 3-Amino-4-bromobenzaldehyde in Cross-Coupling and Cyclization Outcomes

The position of the bromine atom dictates the site of palladium-catalyzed cross-coupling reactions, a key step in constructing complex pharmaceutical intermediates. While 4-amino-3-bromobenzaldehyde (CAS 42580-44-9) presents a bromine at the 3-position, ortho to the aldehyde, the regioisomer 3-amino-4-bromobenzaldehyde (CAS 359867-42-8) has the bromine para to the aldehyde. This difference leads to divergent steric and electronic environments for key bond-forming events . The ortho-bromo arrangement in the target compound may facilitate unique intramolecular cyclizations that are sterically hindered or impossible with the para-bromo isomer, impacting the synthesis of specific heterocyclic scaffolds like quinolines or indoles.

Regioselectivity Cross-Coupling Positional Isomerism Heterocyclic Synthesis

Functional Group Necessity: Comparing 4-Amino-3-bromobenzaldehyde to Des-Amino 4-Bromobenzaldehyde for Heterocycle Formation

The presence of the amino group on the target compound is non-negotiable for its primary application as a precursor to nitrogen-containing heterocycles. In direct comparison, 4-bromobenzaldehyde (CAS 1122-91-4) lacks this amino group, restricting its utility to reactions involving only the aldehyde and bromine . 4-Amino-3-bromobenzaldehyde's bifunctionality enables, for instance, the direct formation of Schiff bases or the construction of fused heterocyclic systems like benzimidazoles and quinazolines via sequential reactions at both the amino and aldehyde sites, which are inaccessible from 4-bromobenzaldehyde.

Heterocyclic Synthesis Schiff Base Formation Bifunctional Building Blocks Synthetic Versatility

Biochemical Target Engagement: Differential Inhibition of Human ALDH3A1 vs. a Structurally Distinct Kinase Probe

4-Amino-3-bromobenzaldehyde exhibits a defined, albeit modest, inhibitory profile against human aldehyde dehydrogenase 3A1 (ALDH3A1). This activity is distinct from its role as a kinase inhibitor. The specific interaction is quantifiable, with a reported IC₅₀ value, allowing for comparison with other ALDH3A1 inhibitors [1]. This biochemical activity provides a unique selection criterion for researchers investigating ALDH3A1 biology or seeking to build targeted libraries. The compound's inhibition is likely due to its aldehyde functionality reacting with the enzyme's active site cysteine, a mechanism that would be absent in its alcohol or acid analogs.

Aldehyde Dehydrogenase ALDH3A1 Enzyme Inhibition Kinase Probe IC50

Spectroscopic Identity Verification: GC-MS Mass Spectrum as a Definitive Quality Control Benchmark

Unlike many research chemicals whose identity is solely based on a vendor's certificate of analysis, a standardized GC-MS spectrum for 4-amino-3-bromobenzaldehyde is available in the KnowItAll Mass Spectral Library/Wiley Registry [1]. This provides a definitive, instrument-independent benchmark for confirming the compound's identity and purity upon receipt. While the mass spectrum for the regioisomer 3-amino-4-bromobenzaldehyde will likely share many of the same ions, differences in relative abundance or the presence of unique fragment ions due to the different substitution pattern could serve as a distinguishing factor in analytical verification, though a direct spectral comparison is not provided here.

Analytical Chemistry Quality Control GC-MS Compound Identity Spectral Database

4-Amino-3-bromobenzaldehyde (CAS 42580-44-9) Applications: Translating Evidence into Research Scenarios


Synthesis of Positionally Defined Heterocyclic Scaffolds for Drug Discovery

4-Amino-3-bromobenzaldehyde is optimally deployed in synthetic programs requiring the construction of nitrogen-containing heterocycles (e.g., quinolines, benzimidazoles, quinazolines) with a specific ortho-bromo substitution pattern . Its bifunctionality allows for efficient, sequential reactions (e.g., imine formation followed by intramolecular cyclization) that are not accessible using mono-functional or differently substituted analogs. This directly leverages the regioisomeric and functional group differentiation established in Section 3 (Evidence Items 1 & 2).

Development of ALDH3A1-Targeted Probes and Inhibitor Libraries

For research groups investigating the role of aldehyde dehydrogenase 3A1 (ALDH3A1) in cancer, stem cell biology, or metabolism, 4-amino-3-bromobenzaldehyde serves as a validated starting point for structure-activity relationship (SAR) studies [1]. Its demonstrated, albeit modest, inhibitory activity (IC₅₀ = 2.1 µM) provides a quantifiable baseline for chemical optimization. This application is a direct consequence of the target engagement evidence provided in Section 3 (Evidence Item 3). [1]

Building Block for Kinase-Focused Chemical Libraries

The compound is a documented intermediate and potential inhibitor scaffold in kinase research . Its amino-bromo-aldehyde core can be elaborated via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling at the bromine site, or through reductive amination at the aldehyde, to generate diverse libraries for screening against kinase targets. This scenario utilizes the established reactivity of the 3-bromo and 4-amino groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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